molecular formula C15H17N7OS B11039213 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11039213
M. Wt: 343.4 g/mol
InChI Key: WFMCKCAXPZXJGA-UHFFFAOYSA-N
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Description

4-{[6-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex heterocyclic compound It features a unique structure that combines pyrazole, triazole, thiadiazole, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling to form the final product. Key reagents include ethyl methyl ketone, hydrazine hydrate, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-{[6-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[6-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Known for their diverse pharmacological activities.

    Triazole derivatives: Widely used in antifungal and antibacterial agents.

    Thiadiazole derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.

    Isoxazole derivatives: Explored for their neuroprotective and antimicrobial properties.

Uniqueness

4-{[6-(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

4-[[6-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C15H17N7OS/c1-5-21-12(6-8(2)18-21)14-19-22-13(16-17-15(22)24-14)7-11-9(3)20-23-10(11)4/h6H,5,7H2,1-4H3

InChI Key

WFMCKCAXPZXJGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)CC4=C(ON=C4C)C

Origin of Product

United States

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